6-Tridecyltetrahydro-2H-pyran-2-one chemical properties
6-Tridecyltetrahydro-2H-pyran-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Tridecyltetrahydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 6-tridecyltetrahydro-2H-pyran-2-one. Additionally, it explores a relevant biological signaling pathway where lactones play a crucial role, offering context for its potential applications in research and drug development.
Chemical Properties
6-Tridecyltetrahydro-2H-pyran-2-one, also known by its synonym δ-octadecalactone, is a saturated δ-lactone.[1][2] It is a naturally occurring compound found in some food products and is known for its contribution to the sensory perception of creaminess and fatty notes.[3][4][5]
Quantitative Data Summary
The key chemical and physical properties of 6-tridecyltetrahydro-2H-pyran-2-one are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |
| Molecular Weight | 282.46 g/mol | [1][2] |
| CAS Number | 1227-51-6 | [1][2] |
| IUPAC Name | 6-tridecyloxan-2-one | [1] |
| Synonyms | δ-Octadecalactone, delta-Stearolactone | [1] |
| Appearance | Clear waxy solid | [1] |
| Aroma | Weak, fatty, waxy | [1] |
| Melting Point | 38-39 °C | |
| Boiling Point (Predicted) | 375.5 ± 10.0 °C | |
| Density (Predicted) | 0.902 ± 0.06 g/cm³ | |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6-tridecyltetrahydro-2H-pyran-2-one are provided below. These protocols are based on established methods for similar long-chain δ-lactones and can be adapted by researchers for specific laboratory conditions.
Synthesis Protocol: Baeyer-Villiger Oxidation
A common and effective method for the synthesis of δ-lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketone. The following is a representative protocol for the synthesis of 6-tridecyltetrahydro-2H-pyran-2-one from 2-tridecylcyclopentanone.
Materials:
-
2-Tridecylcyclopentanone
-
m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), 10% solution
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Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2-tridecylcyclopentanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of the ketone.
-
Allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxy acid by adding a 10% solution of sodium sulfite and stir for 30 minutes.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 6-tridecyltetrahydro-2H-pyran-2-one by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis and quantification of δ-lactones. The following is a general protocol that can be optimized for the analysis of 6-tridecyltetrahydro-2H-pyran-2-one.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Sample Preparation:
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Dissolve the sample containing 6-tridecyltetrahydro-2H-pyran-2-one in a suitable solvent such as hexane or dichloromethane. For complex matrices like food samples, a prior extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[6]
-
If quantitative analysis is required, add an appropriate internal standard. For δ-lactones, isotopically labeled analogues are ideal.
GC-MS Conditions:
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Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 250 °C at a rate of 10 °C/min
-
Hold at 250 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
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The identification of 6-tridecyltetrahydro-2H-pyran-2-one can be confirmed by comparing its mass spectrum and retention time with that of a pure standard. The characteristic fragment ion for δ-lactones is often observed at m/z 99.[6]
Biological Activity and Signaling Pathways
While specific signaling pathways for 6-tridecyltetrahydro-2H-pyran-2-one have not been extensively studied, lactones as a chemical class are known to be involved in various biological processes. A prominent example is the role of acyl-homoserine lactones (AHLs) in bacterial quorum sensing. Although structurally different from δ-octadecalactone, the quorum sensing pathway serves as an excellent model for lactone-mediated cell-to-cell communication.
Illustrative Signaling Pathway: Bacterial Quorum Sensing
Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation, virulence, and bioluminescence.[7][8][9] In many Gram-negative bacteria, this process is mediated by AHLs.[10]
Workflow of Acyl-Homoserine Lactone Mediated Quorum Sensing
Caption: Acyl-Homoserine Lactone (AHL) mediated quorum sensing in bacteria.
Disclaimer: The signaling pathway depicted above illustrates the mechanism of acyl-homoserine lactones in bacterial quorum sensing. While 6-tridecyltetrahydro-2H-pyran-2-one is a lactone, it belongs to a different structural class (δ-lactone) and its involvement in quorum sensing has not been established. This diagram is provided as a representative example of a biological signaling pathway mediated by lactone molecules.
References
- 1. delta-Octadecalactone | C18H34O2 | CID 518573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Pyran-2-one, tetrahydro-6-tridecyl- [webbook.nist.gov]
- 3. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Quorum Sensing Works [asm.org]
- 10. media.neliti.com [media.neliti.com]
